molecular formula C21H27BrN2O3 B3575244 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B3575244
M. Wt: 435.4 g/mol
InChI Key: PLYYZQYYESNQTA-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane to yield 3-bromo-4-methoxybenzyl bromide.

    Piperazine Formation: The brominated intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the desired piperazine derivative.

    Methoxylation: The final step involves the methoxylation of the piperazine derivative using dimethoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Azides and other substituted derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine: Similar in structure but with different substituents.

    1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperidine: A piperidine derivative with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methoxy groups makes it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-6-4-16(12-18(19)22)14-23-8-10-24(11-9-23)15-17-5-7-20(26-2)21(13-17)27-3/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYYZQYYESNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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